molecular formula C17H36O4S B014964 1-(9-Mercaptononyl)-3,6,9-trioxaundecan-11-OL CAS No. 130727-41-2

1-(9-Mercaptononyl)-3,6,9-trioxaundecan-11-OL

Cat. No. B014964
M. Wt: 336.5 g/mol
InChI Key: FASSFROSROBIBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of complex molecules typically involves multi-step reactions, often starting from simpler precursors. For molecules with functionalities similar to 1-(9-Mercaptononyl)-3,6,9-trioxaundecan-11-OL, research indicates the use of strategies like ring-opening polymerization and block copolymerization. For instance, homopolymers and block copolymers based on similar structures have been synthesized using aluminum isopropoxide as an initiator, indicating a coordination-insertion mechanism based on the acyl-oxygen cleavage (Tian, Dubois, & Jerome, 1997).

Molecular Structure Analysis

Molecular structure analysis involves characterizing the arrangement of atoms within a molecule. Techniques like nuclear magnetic resonance (NMR) and X-ray crystallography are commonly employed. These analyses can reveal the presence of functional groups, stereochemistry, and other critical features. For example, the structure of similar compounds has been elucidated using NMR, confirming specific molecular arrangements and functionalities (Migliuolo, Notaro, Piccialli, & Sica, 1991).

Scientific Research Applications

  • Oligoribonucleotide Synthesis : A study by Gunzenhauser, Biała, and Strazewski (1998) explored the use of 3,6,9-trioxaundecane-1,11-diisocyanate, a related compound, as a spacer in oligoribonucleotide synthesis. It demonstrated comparable yields to hexamethylene diamine, indicating its potential in genetic research and biotechnology (Gunzenhauser, Biała, & Strazewski, 1998).

  • Aroma Compound : The research on 3-Mercapto-2-methylpentan-1-ol by Widder et al. (2000) revealed its application as a powerful aroma compound producing a pleasant meat broth, sweaty, onion, and leek-like odor at low concentrations, highlighting its potential in food science and sensory analysis (Widder et al., 2000).

  • Odor Thresholds : Polster and Schieberle (2017) found that increasing the length of the carbon chain in mercaptoalkanols leads to an exponential increase in odor thresholds. This knowledge is essential in the field of fragrance chemistry and environmental sensing (Polster & Schieberle, 2017).

  • Energy Storage and Sensory Materials : A study on poly(1,11-bis(1,1-pyrrole)-3,6,9-trioxaundecane) by Cihaner and Önal (2008) suggested its application in energy storage and as a sensory material for detecting Ag+, based on impedance parameters. This opens up possibilities in the field of material science, particularly in developing new types of sensors (Cihaner & Önal, 2008).

  • Colorimetric Chemosensors : Research by You et al. (2015) introduced a colorimetric chemosensor with high selectivity, showcasing its potential in environmental monitoring and chemical analysis (You et al., 2015).

  • Fluorescent Sensor for Aluminum Ion Detection : Yadav and Singh (2018) developed a turn-on ESIPT based fluorescent sensor for the selective recognition of aluminum ions, useful in biological applications like bacterial cell imaging and logic gate applications (Yadav & Singh, 2018).

  • Antimicrobial Activities : A study on sulfur derivatives of N,N-Disubstituted amides of long chain fatty acids by Mod et al. (1975) highlighted their broad-range antimicrobial activity against various organisms, indicating potential applications in pharmaceuticals and healthcare (Mod et al., 1975).

  • Photochromic Properties : Kuwabara and Yabuzaki (2003) investigated the effect of alkali metal ions on the photochromic behavior of bisviologen-incorporated oligo-oxyethylene units, which could be significant in developing new materials for optical storage and display technologies (Kuwabara & Yabuzaki, 2003).

Safety And Hazards

The compound is for R&D use only and not for medicinal, household or other use . More detailed safety data sheet can be found online .

properties

IUPAC Name

2-[2-[2-(11-sulfanylundecoxy)ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H36O4S/c18-10-12-20-14-16-21-15-13-19-11-8-6-4-2-1-3-5-7-9-17-22/h18,22H,1-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FASSFROSROBIBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCOCCOCCOCCO)CCCCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H36O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10404656
Record name 2-(2-{2-[(11-Sulfanylundecyl)oxy]ethoxy}ethoxy)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(9-Mercaptononyl)-3,6,9-trioxaundecan-11-OL

CAS RN

130727-41-2
Record name 2-(2-{2-[(11-Sulfanylundecyl)oxy]ethoxy}ethoxy)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
MJ Shuster, A Vaish, ME Szapacs… - Advanced …, 2008 - Wiley Online Library
We describe the first in a series of studies designed to develop and to characterize self‐assembled monolayers containing isolated small‐molecule probes. We insert tether molecules …
A Vaish, WS Liao, MJ Shuster, JM Hinds… - Analytical …, 2011 - ACS Publications
We present a configuration for fluorescence spectroscopy that exploits the optical properties of semitransparent gold films and widely available instrumentation. This method enables …
Number of citations: 19 0-pubs-acs-org.brum.beds.ac.uk
S Bi, A Ranzoni, JX Huang, K Hansford… - Sensing and Bio-Sensing …, 2015 - Elsevier
Understanding the molecular basis of interactions between antibiotics affecting bacterial cell wall biosynthesis and cellular membranes is important in rational drug design of new drugs …
J Ye, Y Zhang, J Meng - Applied Surface Science, 2022 - Elsevier
Hydrophobic charge-induction chromatography (HCIC) is a novel technology for antibody purification. The interaction between immunoglobulin G (IgG) and HCIC ligands was …
A Vaish, MJ Shuster, S Cheunkar, PS Weiss… - Small, 2011 - Wiley Online Library
Soft‐lithography‐based techniques are widely used to fabricate microarrays. Here, the use of microcontact insertion printing is described, a soft‐lithography method specifically …
A Vaish - 2011 - search.proquest.com
Many important biological processes are mediated by the interactions between small diffusible molecules and large biomolecules. To study these interactions in a selective and …
DR Kirtland - 2005 - vtechworks.lib.vt.edu
A mixed self assembling monolayer (mSAM) chip with attached heparin was developed to analyze heparin-protein interactions using a Reichert Inc, SR7000, surface plasmon …
Number of citations: 6 vtechworks.lib.vt.edu
MJ Shuster, A Vaish, HH Cao, AI Guttentag… - academia.edu
Patterning small-molecule biocapture surfaces: microcontact insertion printing vs. photolithography Page 1 1 Patterning small-molecule biocapture surfaces: microcontact insertion …
Number of citations: 0 www.academia.edu
È Bélisle - 2005 - papyrus.bib.umontreal.ca
Les nanomatériaux présentent des propriétés uniques et parfois nouvelles. De minces films de polyélectrolytes peuvent être obtenus par la technique de dépôt couçhe par couche. Il …
Number of citations: 2 papyrus.bib.umontreal.ca

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